molecular formula C13H16N2O3 B7514677 2-[2-(Azetidin-1-yl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-[2-(Azetidin-1-yl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No. B7514677
M. Wt: 248.28 g/mol
InChI Key: UCZSTCBNOUPLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Azetidin-1-yl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AZD-1152 and is a small molecule inhibitor of the enzyme Aurora B kinase.

Mechanism of Action

AZD-1152 is a selective inhibitor of Aurora B kinase, which is a key regulator of mitosis. Aurora B kinase is involved in the alignment and segregation of chromosomes during cell division. Inhibition of Aurora B kinase by AZD-1152 leads to the disruption of the spindle checkpoint, which results in mitotic arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of Aurora B kinase by AZD-1152 leads to mitotic arrest and apoptosis in cancer cells. In addition, AZD-1152 has been shown to induce autophagy in cancer cells, which is a process of self-digestion that can lead to cell death. AZD-1152 has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels, in tumor cells.

Advantages and Limitations for Lab Experiments

The advantages of using AZD-1152 in lab experiments include its selectivity for Aurora B kinase, its ability to induce mitotic arrest and apoptosis in cancer cells, and its potential use in treating other diseases. The limitations of using AZD-1152 in lab experiments include its toxicity and potential side effects, as well as the need for further research to determine its efficacy in treating various types of cancer and other diseases.

Future Directions

There are several future directions for the research on AZD-1152. One direction is to investigate the potential use of AZD-1152 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study the efficacy of AZD-1152 in treating other diseases, such as Alzheimer's disease and malaria. Further research is also needed to determine the optimal dosage and administration of AZD-1152 in clinical trials.

Synthesis Methods

The synthesis of AZD-1152 involves the reaction of 3-(4-bromo-phenyl)-1H-pyrazole-5-carboxylic acid with (S)-2-azetidinone to form the intermediate 2-(1-(3-(4-bromo-phenyl)-1H-pyrazol-5-yl)-2-oxoethyl)azetidine-1-carboxylic acid. This intermediate is then coupled with 3-(2-oxo-3a,4,7,7a-tetrahydro-1H-isoindol-1-yl)propanoic acid in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form AZD-1152.

Scientific Research Applications

AZD-1152 has been extensively studied in scientific research due to its potential applications in cancer treatment. The inhibition of Aurora B kinase by AZD-1152 leads to mitotic arrest and apoptosis in cancer cells. AZD-1152 has been shown to be effective against various types of cancer, including leukemia, lymphoma, and solid tumors. In addition to cancer treatment, AZD-1152 has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and malaria.

properties

IUPAC Name

2-[2-(azetidin-1-yl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-11(14-6-3-7-14)8-15-12(17)9-4-1-2-5-10(9)13(15)18/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZSTCBNOUPLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CN2C(=O)C3CC=CCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Azetidin-1-yl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.